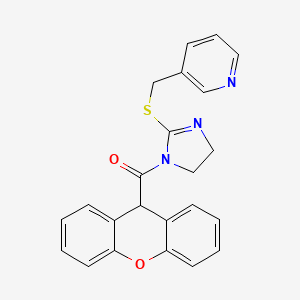
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C23H19N3O2S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into two principal components: the imidazole ring and the xanthenone moiety. The presence of the pyridin-3-ylmethyl thio group adds to its chemical diversity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2OS |
| Molecular Weight | 312.40 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that compounds containing imidazole and pyridine derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, potentially through inhibition of bacterial enzyme activity or disruption of cell membrane integrity. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve:
- Cell Cycle Arrest : Treatment with the compound leads to significant G1 phase arrest in HepG2 cells.
- Apoptosis Induction : Flow cytometry analyses reveal increased early and late apoptotic cell populations upon treatment.
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation, such as EGFR and VEGFR2, enhancing its therapeutic potential.
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially reducing cytokine production and signaling pathways associated with inflammation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including our compound. Results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL.
Study 2: Anticancer Activity
In a study assessing the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard treatments like doxorubicin (IC50 = 10 µM). The study highlighted its potential as a lead candidate for further development in cancer therapy.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioether group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : Interaction with specific cellular receptors could modulate signaling pathways related to cell growth and survival.
- DNA Interaction : Potential intercalation into DNA may disrupt replication processes in rapidly dividing cells.
Propiedades
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-22(26-13-12-25-23(26)29-15-16-6-5-11-24-14-16)21-17-7-1-3-9-19(17)28-20-10-4-2-8-18(20)21/h1-11,14,21H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZBYQBQUBXJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













